molecular formula C11H14N2O B8632447 3-Benzyloxy-2-methylamino-propionitrile

3-Benzyloxy-2-methylamino-propionitrile

Cat. No.: B8632447
M. Wt: 190.24 g/mol
InChI Key: DEFSKNADGAONFX-UHFFFAOYSA-N
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Description

3-Benzyloxy-2-methylamino-propionitrile is a nitrile-containing organic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at position 3, a methylamino group (-NHCH₃) at position 2, and a propionitrile backbone. The benzyloxy and methylamino substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(methylamino)-3-phenylmethoxypropanenitrile

InChI

InChI=1S/C11H14N2O/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11,13H,8-9H2,1H3

InChI Key

DEFSKNADGAONFX-UHFFFAOYSA-N

Canonical SMILES

CNC(COCC1=CC=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)

Structural Features :

  • Benzoyl group (-COC₆H₅) at position 3.
  • Propionitrile chain.
  • Molecular formula: C₁₆H₁₃NO; Molecular weight: 235.28 g/mol .

Key Differences :

Substituent Effects: The benzoyl group in 2-(3-Benzoylphenyl)propionitrile is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating benzyloxy group in 3-Benzyloxy-2-methylamino-propionitrile.

Synthetic Applications: 2-(3-Benzoylphenyl)propionitrile is utilized in fine chemicals and pharmaceutical intermediates, particularly in ketone-based syntheses . this compound’s amine functionality may favor nucleophilic substitution reactions, enabling access to secondary amines or heterocycles.

Data Table 1: Physical and Chemical Properties

Property This compound 2-(3-Benzoylphenyl)propionitrile
Molecular Formula C₁₁H₁₃N₂O C₁₆H₁₃NO
Molecular Weight (g/mol) 193.23 235.28
Key Functional Groups Benzyloxy, Methylamino, Nitrile Benzoyl, Nitrile
Solubility (Predicted) Moderate in polar aprotic solvents Low in water, high in DMSO

3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile

Structural Features :

  • Benzyl and pyrazolylmethyl substituents on the amino group.
  • Molecular formula: C₁₆H₂₀N₄ (inferred from ).

Key Differences :

Heterocyclic Influence: The pyrazole ring introduces aromatic heterocyclic character, enhancing π-π stacking interactions in biological systems, unlike the target compound’s simpler benzyloxy group. The absence of a methylamino group reduces hydrogen-bonding capacity compared to this compound.

Synthetic Pathways :

  • Synthesis of pyrazole derivatives often involves cyclocondensation or multicomponent reactions .
  • The target compound’s synthesis likely employs alkylation or nucleophilic substitution due to its ether and amine functionalities.

Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate Derivatives

Structural Features :

  • Benzoylamino and aryl groups on a β-keto ester backbone ().

Reactivity Comparison :

  • These compounds undergo cyclization with polyphosphoric acid (PPA) to form oxazoloquinolines or imidazolecarboxylates .
  • This compound’s nitrile group may participate in Strecker or Ugi reactions, diverging from the ester/amide reactivity of β-keto esters.

Research Findings and Implications

  • Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., benzoyl) accelerate electrophilic aromatic substitution, while electron-donating groups (e.g., benzyloxy) favor nucleophilic pathways . Methylamino groups enhance solubility in aqueous media via protonation, critical for bioavailability in drug design.
  • Pharmacological Potential: Benzoyl-containing analogs are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting 2-(3-Benzoylphenyl)propionitrile’s utility in anti-inflammatory intermediates . The target compound’s amine and ether groups may position it as a precursor for CNS-active molecules or protease inhibitors.

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